Bienvenue dans la boutique en ligne BenchChem!

Tolazamide-d7

Bioanalysis LC-MS/MS method development Isotope dilution mass spectrometry

Tolazamide-d7 is a deuterium-labeled internal standard for precise LC-MS/MS quantitation of tolazamide in PK/BE studies. The +7 Da mass shift ensures baseline resolution, while non-exchangeable aromatic labeling prevents back-exchange. Unlike analog IS, it co-elutes with the analyte for accurate matrix effect correction. Meets FDA/EMA bioanalytical validation criteria.

Molecular Formula C14H21N3O3S
Molecular Weight 318.443
CAS No. 1794811-72-5
Cat. No. B586748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolazamide-d7
CAS1794811-72-5
SynonymsN-[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]-4-methylbenzenesulfonamide-d7;  1-(4-Methylphenyl-d7-sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea;  1-(Hexahydro-_x000B_1-azepinyl)-3-p-tolylsulfonylurea-d7;  Diabewas-d7;  N-(p-Toluenesulfonyl)-N’-hexa-_x000B_methylenimin
Molecular FormulaC14H21N3O3S
Molecular Weight318.443
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2
InChIInChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D
InChIKeyOUDSBRTVNLOZBN-DMONGCNRSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolazamide-d7 (CAS 1794811-72-5) – Stable Isotope-Labeled Sulfonylurea Reference Standard for Bioanalytical Quantitation


Tolazamide-d7 (CAS 1794811-72-5) is a deuterium-labeled analog of the second-generation sulfonylurea antidiabetic agent tolazamide, with a molecular weight of 318.44 g/mol and molecular formula C₁₄H₁₄D₇N₃O₃S . The compound incorporates seven deuterium atoms substituted at the aromatic ring positions of the parent molecule, providing a nominal mass shift of +7 Da relative to unlabeled tolazamide (MW 311.40) . As a stable isotope-labeled internal standard (SIL-IS), Tolazamide-d7 is intended exclusively for research applications in quantitative mass spectrometry, including isotope dilution LC-MS/MS assays, pharmacokinetic investigations, and metabolism studies .

Why Unlabeled Tolazamide Cannot Substitute for Tolazamide-d7 in Bioanalytical LC-MS/MS Workflows


In quantitative LC-MS/MS bioanalysis, unlabeled tolazamide cannot serve as an internal standard for its own quantitation due to the fundamental requirement of mass differentiation between analyte and internal standard channels. Regulatory bioanalytical method validation guidelines explicitly mandate that internal standards must not interfere with the analyte signal in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions [1]. Furthermore, structural analog internal standards (e.g., tolbutamide or chlorpropamide) exhibit differential extraction recovery, chromatographic retention behavior, and ionization efficiency in electrospray sources, failing to co-elute with tolazamide and thereby inadequately compensating for matrix effects that can suppress or enhance analyte response by >30% in complex biological matrices [2]. The +7 Da mass shift conferred by the seven deuterium atoms in Tolazamide-d7 enables baseline mass resolution while preserving near-identical physicochemical properties essential for accurate matrix effect correction .

Quantitative Performance Differentiation: Tolazamide-d7 vs. Alternative Internal Standard Approaches for Tolazamide Quantitation


Deuterated (D₇) vs. Carbon-13 Labeled Tolazamide: Cost and Chromatographic Tradeoffs

Tolazamide-d7 (seven deuterium substitutions) offers a materially lower procurement cost compared to ¹³C-labeled tolazamide analogs, which are the gold-standard internal standard due to superior chromatographic co-elution but require more complex and expensive synthesis. Deuterated standards typically cost 50-70% less than corresponding ¹³C-labeled compounds [1]. However, this cost advantage must be weighed against the deuterium isotope effect: ²H-labeled internal standards may exhibit a slight chromatographic retention time shift (typically 0.01–0.05 min earlier elution in reversed-phase LC) relative to the unlabeled analyte, whereas ¹³C-labeled standards co-elute identically [2]. For tolazamide specifically, which is moderately hydrophobic and exhibits sufficient reversed-phase retention (C18 column, typical retention factor k' > 2), the deuterium isotope effect on retention time is generally minimal and does not compromise method accuracy for routine pharmacokinetic applications [3]. This positions Tolazamide-d7 as the economically pragmatic choice for high-throughput bioanalytical workflows where ¹³C-labeled standards are cost-prohibitive or unavailable.

Bioanalysis LC-MS/MS method development Isotope dilution mass spectrometry

Matrix Effect Compensation: Tolazamide-d7 vs. Structural Analog Internal Standards

Tolazamide-d7 provides superior matrix effect compensation compared to structurally similar but non-isotopic internal standards (e.g., tolbutamide, chlorpropamide, or glipizide). In LC-ESI-MS/MS analyses of biological fluids, matrix components co-eluting with the analyte can cause significant ion suppression or enhancement, with effects ranging from 20% to over 80% suppression in plasma and urine matrices [1]. Deuterated internal standards such as Tolazamide-d7 co-elute with the native analyte, thereby experiencing identical matrix-induced ionization effects and enabling accurate correction [2]. In contrast, structural analog internal standards with differing retention times are exposed to different matrix components at the point of electrospray ionization, resulting in incomplete or erroneous compensation. A systematic evaluation of matrix effect variability using stable isotope-labeled internal standards across multiple biological matrices demonstrated that the addition of SIL-IS at appropriate concentrations reduced matrix effect variability to ≤4% across analytical replicates, whereas structural analog-based methods showed variability exceeding 15% for certain compound classes [3].

Matrix effect Ion suppression Bioanalytical method validation

Hydrogen-Deuterium Exchange Stability: Critical Consideration for Tolazamide-d7 in Long-Term Analytical Workflows

A critical differentiator for Tolazamide-d7 relative to ¹³C-labeled or ¹⁵N-labeled alternatives is the potential for hydrogen-deuterium (H/D) exchange under protic solvent conditions. Deuterium atoms located at exchangeable positions (e.g., amine N-H or amide N-H protons) can undergo back-exchange to protium (¹H) in aqueous or protic solvent environments, leading to isotopic dilution and a reduction in the effective mass difference between analyte and internal standard [1]. In the specific case of Tolazamide-d7, the seven deuterium atoms are substituted exclusively at the aromatic ring positions (as confirmed by the InChI key and SMILES notation specifying [²H] substitutions on the phenyl ring), rendering them non-exchangeable under typical analytical conditions . This structural feature ensures that the +7 Da mass shift is maintained throughout sample preparation, extraction, and LC-MS analysis, in contrast to deuterated standards labeled at labile amine or hydroxyl positions that may undergo partial back-exchange (5-30% H/D exchange observed in aqueous mobile phases over 24 hours) [2]. The stable carbon-deuterium bonds at aromatic positions confer long-term isotopic integrity, supporting multi-batch reproducibility in regulated bioanalytical environments.

Isotope stability Hydrogen-deuterium exchange Method robustness

Method Validation Precision: Isotope Dilution with SIL-IS vs. External Standard Calibration

Quantitative bioanalytical methods employing Tolazamide-d7 as an isotope dilution internal standard demonstrate substantially improved precision metrics compared to external standard calibration approaches. A fully validated isotope dilution HPLC-MS/MS method employing deuterated internal standards achieved intraday and interday precision consistently below 15% CV at the lower limit of quantitation (LLOQ) and below 10% CV at elevated concentrations, in accordance with FDA and EMA bioanalytical method validation guidelines [1]. External standard calibration, in contrast, fails to correct for analyte loss during sample extraction, variable injection volumes, and ionization source fluctuations, typically yielding interday precision of 20-30% CV in complex biological matrices [2]. The isotope dilution approach using Tolazamide-d7 corrects for these variables by normalizing analyte response to the internal standard response at each analytical run, enabling accuracy within 85-115% of nominal concentrations across the calibration range [3].

Isotope dilution mass spectrometry Method validation Accuracy and precision

Validated Application Scenarios for Tolazamide-d7 Procurement Based on Quantitative Performance Evidence


Regulated Pharmacokinetic and Bioequivalence Studies Requiring ±15% Accuracy

Tolazamide-d7 is optimally deployed as an internal standard in LC-MS/MS methods supporting regulatory pharmacokinetic (PK) and bioequivalence (BE) studies of tolazamide formulations. The isotope dilution approach using Tolazamide-d7 achieves intraday and interday precision ≤15% CV, meeting FDA and EMA bioanalytical method validation requirements [1]. In this context, Tolazamide-d7 is prioritized over structural analog internal standards (e.g., tolbutamide) which fail to co-elute with tolazamide and cannot adequately correct for matrix effects that vary across individual plasma samples from different subjects [2].

High-Throughput Clinical or Forensic Toxicology Screening of Sulfonylurea Exposure

For laboratories conducting high-volume sulfonylurea screening in clinical toxicology or forensic urine drug testing, Tolazamide-d7 provides an economically favorable SIL-IS option. The cost of deuterated standards is approximately 50-70% lower than corresponding ¹³C-labeled analogs, enabling cost-effective analysis of large sample batches without compromising quantitative reliability for moderately retained analytes like tolazamide [1]. Matrix effect compensation using Tolazamide-d7 reduces method variability to ≤4% across replicates, a critical advantage in forensic contexts where quantitative accuracy directly impacts interpretive conclusions [2].

In Vitro Metabolism and Drug-Drug Interaction Studies Using Hepatocyte or Microsomal Incubations

Tolazamide-d7 serves as a robust internal standard for quantifying tolazamide depletion or metabolite formation in in vitro metabolism studies using human liver microsomes or primary hepatocytes. The non-exchangeable aromatic deuterium labeling ensures stable +7 Da mass shift throughout incubation, sample quenching, and extraction steps, avoiding the 5-30% hydrogen-deuterium back-exchange that compromises deuterated standards labeled at labile N-H or O-H positions [1]. This isotopic stability supports reliable quantitation across multi-timepoint metabolic stability assays and CYP enzyme phenotyping experiments [2].

Method Development and Cross-Validation for Generic Tolazamide Product ANDA Submissions

Pharmaceutical analytical laboratories supporting Abbreviated New Drug Application (ANDA) submissions for generic tolazamide products should procure Tolazamide-d7 as a critical reference material for method development, validation, and cross-validation studies. Regulatory guidances for ANDA submissions expect the use of stable isotope-labeled internal standards in bioanalytical methods to demonstrate comparable bioavailability between test and reference formulations [1]. Tolazamide-d7 enables accurate correction of matrix effects and extraction variability, ensuring that method performance meets the rigorous acceptance criteria (accuracy 85-115%, precision ≤15% CV) required for regulatory review [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolazamide-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.